(2S)-2-Fluorocyclohexan-1-one

Catalog No.
S1972537
CAS No.
918300-55-7
M.F
C6H9FO
M. Wt
116.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Fluorocyclohexan-1-one

CAS Number

918300-55-7

Product Name

(2S)-2-Fluorocyclohexan-1-one

IUPAC Name

(2S)-2-fluorocyclohexan-1-one

Molecular Formula

C6H9FO

Molecular Weight

116.13

InChI

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m0/s1

InChI Key

VQYOFTVCYSPHPG-YFKPBYRVSA-N

SMILES

C1CCC(=O)C(C1)F

Canonical SMILES

C1CCC(=O)C(C1)F

Isomeric SMILES

C1CCC(=O)[C@H](C1)F

(2S)-2-Fluorocyclohexan-1-one is a fluorinated ketone characterized by the presence of a fluorine atom at the second position of the cyclohexane ring and a carbonyl functional group at the first position. Its molecular formula is C₆H₉FO, and it is known for its unique structural properties that influence its chemical behavior and biological activity. The compound exists as a colorless liquid with a distinctive odor, and its chemical structure can be represented as follows:

C6H9FO\text{C}_6\text{H}_9\text{FO}

The stereochemistry of (2S)-2-fluorocyclohexan-1-one plays a critical role in its reactivity and interactions with biological systems. The presence of the fluorine atom can enhance lipophilicity, altering the compound's solubility and permeability through biological membranes.

(2S)-2-Fluorocyclohexan-1-one itself likely does not have a specific mechanism of action in biological systems. However, its potential lies in its use as a building block for synthesizing other fluorinated compounds with desired biological activities. The specific mechanism of action would depend on the final product derived from this molecule.

  • Potential irritant: Fluorinated compounds can irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: Fluorocarbons can be flammable depending on the specific structure. However, the presence of the ketone group might influence this property. Refer to safety data sheets (SDS) of similar compounds for specific flammability data.
Typical for carbonyl compounds, including nucleophilic addition and substitution reactions. The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives. Additionally, the fluorine atom can engage in substitution reactions, contributing to its reactivity profile.

Notably, this compound can undergo transformations such as:

  • Nucleophilic Addition: Reaction with nucleophiles like Grignard reagents or hydride sources to form alcohols.
  • Fluorination Reactions: It can serve as a precursor for more complex fluorinated compounds through selective fluorination methods.
  • Ring Opening Reactions: In certain conditions, it can participate in ring-opening reactions when used as a substrate in organic synthesis.

Several synthetic approaches have been developed for the preparation of (2S)-2-fluorocyclohexan-1-one. One common method involves:

  • Starting Material: Cyclohexanone or its derivatives.
  • Fluorination: Utilizing reagents such as Deoxo-Fluor or other fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position.
  • Purification: The product is typically purified using silica gel chromatography or distillation techniques to achieve high purity.

For example, one synthesis route described in literature involves treating cyclohexanone derivatives with fluorinating agents in a solvent like methylene chloride, followed by extraction and purification steps .

(2S)-2-Fluorocyclohexan-1-one finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex fluorinated compounds.
  • Pharmaceutical Development: Potential use in drug discovery due to its unique properties that may enhance bioavailability and efficacy.
  • Material Science:

Interaction studies involving (2S)-2-fluorocyclohexan-1-one focus on its reactivity with biological macromolecules such as proteins and enzymes. The introduction of a fluorine atom can significantly alter binding affinities and selectivity towards certain targets. Research on similar compounds suggests that these interactions may lead to modifications in enzyme kinetics and metabolic pathways.

Studies utilizing computational methods alongside experimental approaches are essential for understanding how (2S)-2-fluorocyclohexan-1-one interacts within biological systems, paving the way for its potential therapeutic applications.

(2S)-2-Fluorocyclohexan-1-one shares characteristics with other fluorinated cycloalkanes. Below are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
2-FluorocyclopentanoneFive-membered ring with a fluorine atomSmaller ring size may influence reactivity
Trans-2-FluorocyclohexanolHydroxyl group instead of carbonylExhibits different solubility and reactivity
3-FluorocyclobutanoneFour-membered ring with a carbonyl groupStrain effects may lead to unique reaction pathways
4-FluorocyclopentanoneFluorine at position four on cyclopentanePotential for different stereochemical outcomes

These compounds highlight the diversity within fluorinated cycloalkanes while showcasing how variations in structure lead to distinct chemical behaviors and potential applications.

XLogP3

1.2

Wikipedia

(2S)-2-Fluorocyclohexan-1-one

Dates

Modify: 2024-04-15

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